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molecular formula C7H11N3O3 B588358 Hydroxy Ipronidazole-d3 CAS No. 1156508-86-9

Hydroxy Ipronidazole-d3

Cat. No. B588358
M. Wt: 188.20 g/mol
InChI Key: DTHPMNDYKOSVFR-HPRDVNIFSA-N
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Patent
US04042597

Procedure details

A total of 21.5 g of potassium were dissolved in 450 ml of tert.-butanol with vigorous stirring and the solution heated to reflux. 300 ml of hexametapol were added to the cooled solution. The mixture was then cooled to -25°, a solution of 42.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 60 ml of triethylphosphite and 150 ml of hexametapol was added and dry oxygen was conducted through the mixture for 5 hours at -20° to -25° with vigorous stirring. The mixture was poured into a mixture of 1.5 liter of ice-water and 45 ml of 36% hydrochloric acid and extracted six times with 400 ml portions of ether. The combined ether extracts were washed twice with 250 ml portions of water and evaporated. The crude 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole (40.5 g; 87%) was purified by crystallization from 300 ml of water. There were obtained 30.2 g of pure 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 106°-108° and a second crop of 4.2 g, melting point 102°-105° (total yield 74%).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[CH3:2][N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]([CH3:13])[CH3:12].[O:14]=O.Cl>C(O)(C)(C)C.C(OP(OCC)OCC)C.O=P(N(C)C)(N(C)C)N(C)C>[OH:14][C:11]([C:4]1[N:3]([CH3:2])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1)([CH3:13])[CH3:12] |^1:0|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
[K]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
42.5 g
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OP(OCC)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O=P(N(C)C)(N(C)C)N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O=P(N(C)C)(N(C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to -25°
EXTRACTION
Type
EXTRACTION
Details
extracted six times with 400 ml portions of ether
WASH
Type
WASH
Details
The combined ether extracts were washed twice with 250 ml portions of water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole (40.5 g; 87%) was purified by crystallization from 300 ml of water

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04042597

Procedure details

A total of 21.5 g of potassium were dissolved in 450 ml of tert.-butanol with vigorous stirring and the solution heated to reflux. 300 ml of hexametapol were added to the cooled solution. The mixture was then cooled to -25°, a solution of 42.5 g of 1-methyl-2-isopropyl-5-nitroimidazole in 60 ml of triethylphosphite and 150 ml of hexametapol was added and dry oxygen was conducted through the mixture for 5 hours at -20° to -25° with vigorous stirring. The mixture was poured into a mixture of 1.5 liter of ice-water and 45 ml of 36% hydrochloric acid and extracted six times with 400 ml portions of ether. The combined ether extracts were washed twice with 250 ml portions of water and evaporated. The crude 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole (40.5 g; 87%) was purified by crystallization from 300 ml of water. There were obtained 30.2 g of pure 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole, melting point 106°-108° and a second crop of 4.2 g, melting point 102°-105° (total yield 74%).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[CH3:2][N:3]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]1[CH:11]([CH3:13])[CH3:12].[O:14]=O.Cl>C(O)(C)(C)C.C(OP(OCC)OCC)C.O=P(N(C)C)(N(C)C)N(C)C>[OH:14][C:11]([C:4]1[N:3]([CH3:2])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1)([CH3:13])[CH3:12] |^1:0|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
[K]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
42.5 g
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OP(OCC)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O=P(N(C)C)(N(C)C)N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O=P(N(C)C)(N(C)C)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to -25°
EXTRACTION
Type
EXTRACTION
Details
extracted six times with 400 ml portions of ether
WASH
Type
WASH
Details
The combined ether extracts were washed twice with 250 ml portions of water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude 2-(2-hydroxy-2-propyl)-1-methyl-5-nitroimidazole (40.5 g; 87%) was purified by crystallization from 300 ml of water

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C=1N(C(=CN1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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